4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol 4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 667414-13-3
VCID: VC2336891
InChI: InChI=1S/C12H11ClFN3OS/c1-2-5-17-11(15-16-12(17)19)7-18-10-4-3-8(14)6-9(10)13/h2-4,6H,1,5,7H2,(H,16,19)
SMILES: C=CCN1C(=NNC1=S)COC2=C(C=C(C=C2)F)Cl
Molecular Formula: C12H11ClFN3OS
Molecular Weight: 299.75 g/mol

4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol

CAS No.: 667414-13-3

Cat. No.: VC2336891

Molecular Formula: C12H11ClFN3OS

Molecular Weight: 299.75 g/mol

* For research use only. Not for human or veterinary use.

4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol - 667414-13-3

Specification

CAS No. 667414-13-3
Molecular Formula C12H11ClFN3OS
Molecular Weight 299.75 g/mol
IUPAC Name 3-[(2-chloro-4-fluorophenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C12H11ClFN3OS/c1-2-5-17-11(15-16-12(17)19)7-18-10-4-3-8(14)6-9(10)13/h2-4,6H,1,5,7H2,(H,16,19)
Standard InChI Key RWWUTQVRGTXYJN-UHFFFAOYSA-N
SMILES C=CCN1C(=NNC1=S)COC2=C(C=C(C=C2)F)Cl
Canonical SMILES C=CCN1C(=NNC1=S)COC2=C(C=C(C=C2)F)Cl

Introduction

Chemical Structure and Identification

Structural Characteristics

4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol features a 1,2,4-triazole core with three key substituents: an allyl group at position 4, a (2-chloro-4-fluorophenoxy)methyl group at position 5, and a thiol group at position 3. The compound can also be represented in its tautomeric form as 3-[(2-chloro-4-fluorophenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione, highlighting the thione form rather than the thiol form. This structural arrangement contributes to its unique chemical properties and potential biological activity profiles.

Identification Parameters

The compound is precisely identified through several chemical identifiers that facilitate its recognition in chemical databases and literature:

ParameterValue
CAS Number667414-13-3
Molecular FormulaC12H11ClFN3OS
Molecular Weight299.75 g/mol
IUPAC Name3-[(2-chloro-4-fluorophenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Standard InChIInChI=1S/C12H11ClFN3OS/c1-2-5-17-11(15-16-12(17)19)7-18-10-4-3-8(14)6-9(10)13/h2-4,6H,1,5,7H2,(H,16,19)
Standard InChIKeyRWWUTQVRGTXYJN-UHFFFAOYSA-N
SMILESC=CCN1C(=NNC1=S)COC2=C(C=C(C=C2)F)Cl

Structural Comparison with Related Compounds

Comparative Analysis

The compound belongs to a family of triazole derivatives that share similar structural features but differ in their substitution patterns. A comparison with structurally related compounds reveals important distinctions:

CompoundMolecular FormulaKey Structural DifferencesMolecular Weight (g/mol)
4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiolC12H11ClFN3OS2-chloro-4-fluoro substitution pattern299.75
4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiolC12H12ClN3OSSingle chloro substitution at position 4, no fluorine281.76
4-Allyl-5-[(2-chloro-5-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiolC13H14ClN3OS2-chloro-5-methyl substitution pattern295.79

This comparative analysis highlights how subtle changes in the substitution pattern of the phenoxy group can lead to compounds with potentially different biological and chemical properties .

Structural Features Influencing Activity

The 1,2,4-triazole ring is a common pharmacophore found in many bioactive compounds, particularly those with antifungal properties. The presence of the thiol/thione group at position 3 is significant as it can participate in hydrogen bonding interactions and potentially form coordinate bonds with metal ions in biological systems. The allyl substituent provides a site for further functionalization, while the chloro-fluorophenoxy moiety contributes to the compound's lipophilicity and may influence its membrane permeability in biological systems.

Synthesis and Preparation Methods

Critical Parameters in Synthesis

Several critical parameters influence the successful synthesis of this compound:

ParameterImportance
Reaction TemperatureAffects cyclization efficiency and product selectivity
Solvent SelectionInfluences solubility of intermediates and reaction kinetics
pH ControlCritical for thiol/thione tautomerization and stability
Purification MethodsEssential for obtaining high-purity final product

These parameters must be carefully optimized to achieve efficient synthesis with high yields and purity.

Chemical Properties and Reactivity

Key Chemical Characteristics

The compound exhibits several important chemical characteristics that influence its reactivity:

  • The thiol/thione group serves as a nucleophilic center, capable of participating in various substitution reactions

  • The allyl group provides a site for addition reactions, particularly with electrophiles

  • The triazole ring contributes to the compound's aromaticity and stability

  • The halogenated phenoxy group influences the electronic distribution within the molecule

These structural features collectively determine the compound's chemical behavior in various reaction environments.

Reactivity Patterns

Based on its structural features, 4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is expected to undergo several types of chemical transformations:

  • Nucleophilic substitution reactions at the thiol/thione position

  • Oxidation of the thiol group to form disulfides, sulfoxides, or sulfones

  • Addition reactions at the allyl double bond

  • Complexation with metal ions through the sulfur atom

  • Hydrogen-deuterium exchange at acidic positions

These reactivity patterns are important considerations for researchers working with this compound in various applications.

Biological Activity and Mechanisms

Antifungal Properties

The most significant biological activity associated with 4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol and similar triazole derivatives is their antifungal activity. The compound's mechanism of action is primarily attributed to its ability to inhibit lanosterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway in fungi. By disrupting this pathway, the compound prevents the formation of ergosterol, a crucial component of fungal cell membranes, ultimately leading to fungal cell death.

Structure-Activity Relationships

The biological activity of 4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is influenced by several structural factors:

Structural FeatureContribution to Biological Activity
1,2,4-Triazole RingEssential for binding to target enzymes like CYP51
Thiol/Thione GroupForms key interactions with heme iron in target enzymes
Allyl SubstituentInfluences binding orientation and membrane permeability
Halogenated Phenoxy GroupEnhances lipophilicity and contributes to binding affinity

Understanding these structure-activity relationships is crucial for the rational design of more potent and selective derivatives.

Applications in Scientific Research

Pharmaceutical Research

4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol has significant potential in pharmaceutical research, particularly in the development of novel antifungal agents. The triazole scaffold is already well-established in clinical antifungals such as fluconazole and itraconazole, suggesting that this compound may serve as a valuable lead structure for further development.

Medicinal Chemistry Applications

In medicinal chemistry, the compound offers several advantages:

  • The triazole ring provides a stable scaffold for building diverse chemical libraries

  • The thiol group offers a site for bioisosteric replacement studies

  • The halogenated phenoxy moiety can be modified to tune lipophilicity and target binding

  • The allyl group provides an opportunity for late-stage functionalization

These features make the compound an attractive starting point for drug discovery efforts targeting various biological targets beyond antifungal applications.

Chemical Biology Tools

Beyond its pharmaceutical potential, the compound may serve as a valuable tool in chemical biology research. Its ability to inhibit specific enzymes makes it useful for investigating biological pathways and cellular processes. Additionally, with appropriate modifications, derivatives of this compound could be developed as chemical probes for studying protein-ligand interactions in complex biological systems.

Future Research Directions

Synthetic Optimization

Future research should focus on developing more efficient and environmentally friendly synthetic routes to 4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol. This includes:

  • Exploration of one-pot synthesis methodologies

  • Application of green chemistry principles to reduce waste and environmental impact

  • Development of catalytic methods for key transformation steps

  • Investigation of flow chemistry approaches for scalable production

These efforts would enhance the accessibility of the compound for various research applications.

Biological Activity Profiling

Comprehensive biological activity profiling of the compound is essential to fully understand its potential applications. This should include:

  • Broad-spectrum antifungal activity assessment against various pathogenic fungi

  • Evaluation of antibacterial, antiviral, and antiparasitic activities

  • Investigation of potential anticancer properties

  • Assessment of toxicological profiles and structure-toxicity relationships

Such comprehensive profiling would provide valuable insights into the compound's therapeutic potential and guide future optimization efforts.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator